molecular formula C12H22N2O2 B1488522 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine CAS No. 1247700-94-2

4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine

Cat. No. B1488522
CAS RN: 1247700-94-2
M. Wt: 226.32 g/mol
InChI Key: WTGTUCYXMBVCIK-UHFFFAOYSA-N
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Description

“4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine” is a chemical compound with the molecular formula C12H22N2O2. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various strategies. One common approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The pyrrolidine ring in “this compound” contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

Pyrrolidine derivatives can participate in various chemical reactions. For instance, chiral complexes of calcium promote asymmetric 1,4-addition reactions and [3+2] cycloaddition reactions of α-amino acid derivatives with α,β-unsaturated carbonyl compounds .

Scientific Research Applications

Kinetic Studies in Organic Chemistry

4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine and its related compounds have been utilized in kinetic studies. For instance, the reaction kinetics of 1-ethoxy-2,4-dinitronaphthalene with pyrrolidine was examined in dimethyl sulfoxide, revealing a two-stage reaction process. The study provided valuable insights into the reactivity and structure of the transition state during the reaction, contributing to a broader understanding of reaction dynamics in organic chemistry (Fujinuma et al., 1989).

Heterocyclic Chemistry and Medicinal Chemistry

Compounds related to this compound have been used in the preparation of dihydrothiophenium-1-bis(ethoxycarbonyl)methylides, which further undergo recyclization to produce various thiophenedicarboxylates and thiophenecarboxylates. These compounds are significant in heterocyclic chemistry and have potential implications in medicinal chemistry (Yamagata et al., 1993).

Synthesis of Conformationally Rigid Diamines

The compound 3-(pyrrolidin-1-yl)piperidine, closely related to this compound, is noted for its importance in medicinal chemistry due to its conformationally rigid diamine structure. A novel method for its synthesis, which is more feasible for large-scale production than previous methods, has been developed, highlighting the compound's significance in the synthesis of complex molecular structures (Smaliy et al., 2011).

Insecticide Research

Insecticide research has also seen the application of piperidine derivatives, like 2-piperidone derivatives, revealing the influence of reaction conditions on the hydrogenation and methylation of the piperidine derivative. This research is pivotal for the development and understanding of new insecticidal agents (Takahashi et al., 1960).

Future Directions

The pyrrolidine ring and its derivatives, including “4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine”, have significant potential in drug discovery due to their versatile scaffold and bioactive properties . Future research could focus on designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

(4-ethoxypiperidin-1-yl)-pyrrolidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-2-16-10-5-8-14(9-6-10)12(15)11-4-3-7-13-11/h10-11,13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGTUCYXMBVCIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCN(CC1)C(=O)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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